molecular formula C12H11NO2S B14523003 Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide CAS No. 62381-90-2

Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide

Cat. No.: B14523003
CAS No.: 62381-90-2
M. Wt: 233.29 g/mol
InChI Key: HOFCENCCZVWZEG-UHFFFAOYSA-N
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Description

Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming a pyridine N-oxide Additionally, the 2-position of the pyridine ring is substituted with a (phenylmethyl)sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-[(phenylmethyl)sulfinyl]pyridine using peracids such as peracetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of pyridine N-oxides often involves the use of large-scale oxidation processes. These processes utilize oxidizing agents like hydrogen peroxide or peracids in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide involves its interaction with molecular targets through its sulfinyl and N-oxide functional groups. These groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[(phenylmethyl)sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and N-oxide functional groups. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

CAS No.

62381-90-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-benzylsulfinyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H11NO2S/c14-13-9-5-4-8-12(13)16(15)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

HOFCENCCZVWZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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